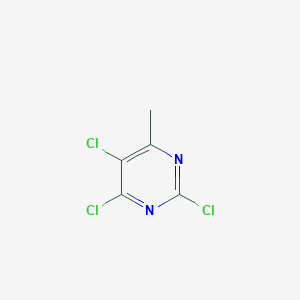

2,4,5-Trichloro-6-methylpyrimidine

Descripción

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry

The pyrimidine core is a ubiquitous feature in a multitude of biologically active compounds and advanced materials. wjahr.com Its presence is crucial for the function of these molecules, and its derivatives are continuously explored for new applications. wjahr.com

Pyrimidine Derivatives as Pharmacological Agents

The structural motif of pyrimidine is found at the heart of numerous pharmaceuticals, underscoring its importance in medicinal chemistry. gsconlinepress.comignited.in Pyrimidine derivatives are integral to the composition of nucleic acids (DNA and RNA), which are the building blocks of life. ignited.injacsdirectory.com This fundamental role in biological systems has inspired the development of a wide array of drugs. gsconlinepress.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that interferes with DNA synthesis in cancer cells. gsconlinepress.comjacsdirectory.com

Beyond cancer therapy, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities. They are the basis for antiviral medications like zidovudine (B1683550) (an anti-HIV drug), antibacterial agents such as trimethoprim, and antihypertensive drugs like minoxidil. jacsdirectory.comjchr.org The versatility of the pyrimidine scaffold allows medicinal chemists to design compounds that can act as anticonvulsants, anti-inflammatory agents, and even central nervous system agents. nih.govnih.gov The ongoing research in this area continues to uncover new therapeutic potentials for this remarkable class of compounds. jacsdirectory.com

Here is a table showcasing some examples of pyrimidine derivatives and their pharmacological applications:

| Compound | Pharmacological Application |

| 5-Fluorouracil | Anticancer gsconlinepress.comjacsdirectory.com |

| Zidovudine | Anti-HIV jacsdirectory.comjchr.org |

| Trimethoprim | Antibacterial jacsdirectory.com |

| Minoxidil | Antihypertensive jacsdirectory.com |

| Phenobarbitone | Anticonvulsant, Sedative jacsdirectory.com |

| Propylthiouracil | Antithyroid jacsdirectory.com |

Pyrimidine Derivatives in Industrial Applications

The utility of pyrimidine derivatives extends beyond the pharmaceutical industry into various industrial applications. wjahr.com Their unique photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs). researchgate.net Certain pyrimidine-based compounds exhibit fluorescence, making them valuable as fluorescent probes for detecting metal ions like zinc. researchgate.net Furthermore, these compounds are utilized in the synthesis of dyes and pigments, contributing to the vibrant colors we see in many consumer products. chemimpex.com In the agricultural sector, pyrimidine derivatives are key components in the formulation of herbicides and fungicides, playing a crucial role in crop protection and management. gsconlinepress.comchemimpex.com

Overview of Halogenated Pyrimidines as Synthetic Intermediates

Halogenated pyrimidines are a class of pyrimidine derivatives where one or more hydrogen atoms on the pyrimidine ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This halogenation significantly alters the electronic properties of the pyrimidine ring, making it more susceptible to nucleophilic substitution reactions. wikipedia.org This enhanced reactivity makes halogenated pyrimidines invaluable as synthetic intermediates in organic chemistry. rsc.org

Chemists utilize the strategic placement of halogen atoms on the pyrimidine ring to direct the synthesis of complex molecules with high regioselectivity. researchgate.net The carbon-halogen bond can be selectively cleaved and replaced with various functional groups, allowing for the construction of a diverse range of substituted pyrimidines. nih.gov This "deconstruction-reconstruction" approach provides a powerful tool for creating libraries of compounds for drug discovery and other applications. nih.gov The differential reactivity of various halogens (e.g., chlorine vs. fluorine) on the same pyrimidine ring further expands the synthetic possibilities, enabling stepwise and controlled functionalization. researchgate.net

Specific Research Focus: 2,4,5-Trichloro-6-methylpyrimidine within the Context of Advanced Chemical Synthesis

Within the broad class of halogenated pyrimidines, This compound stands out as a particularly useful and versatile building block in advanced chemical synthesis. This compound features three chlorine atoms at the 2, 4, and 5 positions and a methyl group at the 6 position of the pyrimidine ring. The presence of multiple chlorine atoms makes it a highly reactive intermediate, offering several sites for nucleophilic attack. chemimpex.com

The strategic placement of these chlorine atoms allows for regioselective functionalization, a critical aspect of modern organic synthesis. For example, the chlorine at the 4-position is generally the most reactive, followed by the chlorine at the 2-position, and finally the chlorine at the 5-position. This hierarchy of reactivity enables chemists to introduce different substituents in a controlled and predictable manner.

Research has demonstrated the utility of this compound in the synthesis of a variety of more complex heterocyclic systems. For instance, it can serve as a precursor for the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with known biological activities. The synthesis of such fused heterocyclic systems often involves a series of reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization steps, all facilitated by the reactive nature of the starting trichloromethylpyrimidine.

The compound is also a key intermediate in the preparation of other important pyrimidine derivatives. For example, it can be used to synthesize 2,4,6-trifluoropyrimidine, another valuable reagent in organic synthesis. google.com The conversion of the chloro-substituents to fluoro-substituents can be achieved through halogen exchange reactions, further highlighting the synthetic flexibility of this molecule.

Here is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃Cl₃N₂ |

| Key Reactive Sites | C2-Cl, C4-Cl, C5-Cl |

| Primary Use | Synthetic Intermediate |

The continued exploration of the reactivity and synthetic applications of this compound is expected to lead to the discovery of new and efficient routes for the preparation of novel compounds with potential applications in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-trichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFVGONBAUNAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282565 | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-69-4 | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6554-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 2,4,5-trichloro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Transformations of 2,4,5 Trichloro 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the principal reactive pathway for 2,4,5-Trichloro-6-methylpyrimidine. In this two-step addition-elimination mechanism, a nucleophile attacks an electron-deficient carbon atom of the pyrimidine (B1678525) ring, forming a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The subsequent departure of a chloride leaving group restores the aromaticity of the ring, yielding the substituted product. The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density at the C-2, C-4, and C-6 positions, making them highly susceptible to nucleophilic attack. mdpi.com

The regiochemical outcome of SNAr reactions on this compound is dictated by the relative reactivity of the three chlorine atoms at the C-2, C-4, and C-5 positions. The chlorine at C-5 is generally unreactive toward nucleophilic aromatic substitution. The reactivity of the remaining positions is governed by a combination of electronic activation from the ring nitrogens and the influence of the existing substituents.

In polychlorinated pyrimidines, the chlorine atoms at the C-4 and C-6 positions are typically the most reactive towards nucleophiles. This heightened reactivity is due to the strong resonance stabilization of the negative charge in the Meisenheimer intermediate by the para (for C-4) and ortho (for C-2 and C-6) nitrogen atoms.

For the analogous compound 2,4,6-trichloropyrimidine (B138864), nucleophilic attack occurs preferentially at the C-4 position, followed by the C-6, and lastly the C-2 position. researchgate.net This preference is attributed to the superior activation provided by the para-nitrogen to the C-4 position. In this compound, the chlorine atoms at C-2 and C-4 are available for substitution, while the C-6 position is occupied by a methyl group. The C-5 chlorine atom is not typically displaced in SNAr reactions. Therefore, nucleophilic attack will be directed towards the C-2 and C-4 positions.

The substituents on the pyrimidine ring play a critical role in directing nucleophilic attack. The electronic and steric nature of these groups can alter the inherent reactivity of the C-2, C-4, and C-6 positions.

C-5 Chloro Group: The electron-withdrawing inductive effect of the chlorine atom at the C-5 position further activates the adjacent C-4 position towards nucleophilic attack. Studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) show that substitution occurs predominantly at the C-4 (and C-6) position, which is activated by both the ring nitrogens and the adjacent halogen. nih.govbeilstein-journals.org

C-6 Methyl Group: The methyl group at the C-6 position influences the regioselectivity in two ways. Electronically, it is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. Sterically, it hinders the approach of nucleophiles to the adjacent C-5 and, more importantly, to the C-4 position to some extent, although its primary steric effect would be on the (non-existent) C-6 chloro group.

Based on these principles, in this compound, the C-4 position is expected to be the most reactive site for nucleophilic substitution due to activation from the para nitrogen and the adjacent C-5 chlorine. The C-2 position, activated by two ortho nitrogens but lacking the additional activation from the C-5 substituent, would be the next most likely site for substitution.

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for synthesizing aminated pyrimidine derivatives. While specific studies on this compound are not prevalent, the reactivity can be inferred from extensive research on similar polychloropyrimidines. For instance, 2,4,6-trichloropyrimidine readily reacts with various anilines, where monosubstitution occurs preferentially at the C-4 position. researchgate.net Similarly, reactions of 5-chloro-2,4,6-trifluoropyrimidine with a range of amines show that substitution of the C-4 fluorine is the major pathway. nih.govbeilstein-journals.org These reactions are typically conducted in a solvent like acetonitrile (B52724) or DMF, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the HCl generated. beilstein-journals.org

Table 1: Representative Amidation Reactions on Analogous Polychloropyrimidines

| Substrate | Nucleophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Aniline | Ethanol, reflux | 4-Anilino-2,6-dichloropyrimidine | researchgate.net |

| 5-Chloro-2,4,6-trifluoropyrimidine | Morpholine | Acetonitrile, DIPEA, 0 °C | 4-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine | nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | Acetonitrile, DIPEA, 0 °C | 5-Chloro-2,6-difluoropyrimidin-4-amine | nih.gov |

| 2,4,6-Trichloropyrimidine | Ethanolamine (B43304) | - | 2-((2,6-Dichloropyrimidin-4-yl)amino)ethan-1-ol | researchgate.net |

The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles to yield ether and thioether derivatives, respectively. Alkoxylation is typically achieved using sodium or potassium alkoxides in the corresponding alcohol or an aprotic solvent. Thiolation reactions proceed similarly with thiolates, which are potent nucleophiles.

Studies on 2,4,6-trichloropyrimidine have demonstrated its reaction with phenoxide nucleophiles. researchgate.net Furthermore, the synthesis of 4,6-bis(benzyloxy) derivatives from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) highlights the displacement of chlorine by oxygen nucleophiles. arkat-usa.org Thiolation has been shown in the synthesis of diarylthio derivatives from trichloropyrimidines using thiophenols. researchgate.net These examples suggest that this compound would react selectively at the C-4 position with alkoxides and thiolates.

Table 2: Representative Alkoxylation and Thiolation Reactions on Analogous Pyrimidines

| Substrate | Nucleophile | Reaction Type | Major Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium benzyloxide | Alkoxylation | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | arkat-usa.org |

| 2,4-Diamino-6-chloropyrimidine | Sodium methoxide | Alkoxylation | 2,4-Diamino-6-methoxypyrimidine | google.com |

| 2,4,6-Trichloropyrimidine | Thiophenols | Thiolation | Diarylthio derivatives | researchgate.net |

| 2,4,6-Tris(methylsulfanyl)pyrimidine-5-carbonitrile | Secondary amines | Amination (selective displacement of methylsulfanyl group) | 2-Amino-4,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile | researchgate.net |

The relative reactivity of chlorine atoms in multi-chlorinated pyrimidines is a well-established principle that guides their synthetic application. The general order of reactivity for substitution in 2,4,6-trichloropyrimidine is C-4 > C-6 > C-2. researchgate.net This order is a direct consequence of the electronic activation conferred by the ring nitrogen atoms.

C-4/C-6 Positions: These positions are para and ortho to a ring nitrogen, respectively, and are thus highly activated. The C-4 position is generally more reactive than C-6 due to more effective stabilization of the Meisenheimer intermediate.

C-2 Position: The C-2 position is situated between two nitrogen atoms. While it is electronically activated, it is often the least reactive of the three positions in sequential substitution reactions.

C-5 Position: A halogen at the C-5 position is significantly less reactive in SNAr reactions because it lacks the direct ortho or para activation from a ring nitrogen.

In the case of This compound , this established order of reactivity is modulated. The C-4 chlorine is expected to be the most labile due to activation by both the para nitrogen and the adjacent C-5 chlorine. The C-2 chlorine would be next in reactivity. The C-6 position is blocked by a methyl group, and the C-5 chlorine is largely unreactive. Therefore, monosubstitution will overwhelmingly occur at the C-4 position. Disubstitution, which would require more forcing conditions, would likely involve subsequent reaction at the C-2 position.

Table 3: General Reactivity Order of Chlorine Atoms in Polychloropyrimidines

| Position | Activating Factors | Relative Reactivity | Comment |

|---|---|---|---|

| C-4 | para to N-1, ortho to N-3 | High | Typically the most reactive site for the first substitution. |

| C-6 | ortho to N-1, para to N-3 | High | Slightly less reactive than C-4 in many cases. |

| C-2 | ortho to N-1 and N-3 | Moderate | Often the least reactive of the three (C-2, C-4, C-6). |

| C-5 | None from ring nitrogens | Very Low | Generally unreactive in SNAr reactions. |

Regioselectivity in Nucleophilic Attack

Derivatization at the Methyl Group (C-6 Position)

The methyl group at the C-6 position of the pyrimidine ring is not merely a passive substituent; it serves as a handle for further molecular elaboration. cymitquimica.com Its electronic and steric influence can be harnessed to introduce diverse functionalities, significantly expanding the synthetic utility of the parent molecule. cymitquimica.com

Functionalization for Further Transformations

A primary method for activating the C-6 methyl group is through free-radical halogenation. Under conditions such as UV irradiation or in the presence of a radical initiator, the methyl group can react with halogens like chlorine or bromine. libretexts.org This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group, which is then quenched by a halogen molecule. chemistrysteps.com

This process can be controlled to introduce one, two, or three halogen atoms, yielding 2,4,5-trichloro-6-(halomethyl)pyrimidine, 2,4,5-trichloro-6-(dihalomethyl)pyrimidine, or 2,4,5-trichloro-6-(trihalomethyl)pyrimidine, respectively. libretexts.orgthieme.de The resulting benzylic-type halides are significantly more reactive than the methyl group itself, serving as potent electrophiles for subsequent nucleophilic substitution reactions. This functionalization is a crucial first step for introducing a variety of other chemical moieties.

Table 1: Key Functionalization Reactions of the C-6 Methyl Group

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Free-Radical Halogenation | Cl₂ or Br₂, UV light or heat | Halomethyl, Dihalomethyl, or Trihalomethyl Pyrimidine | Activates the methyl group for subsequent nucleophilic substitution. |

| Oxidation | Multi-step process (see 3.2.2) | Carbaldehyde Pyrimidine | Introduces a versatile carbonyl group for further derivatization. |

Formation of Carbaldehyde Derivatives

The conversion of the C-6 methyl group into a carbaldehyde represents a significant synthetic transformation, introducing a versatile aldehyde functional group. While direct oxidation is challenging, a reliable multi-step pathway can be employed.

First, the methyl group is converted to a hydroxymethyl group. This is typically achieved through the aforementioned free-radical halogenation to yield a monohalomethyl derivative (e.g., -CH₂Cl), followed by a nucleophilic substitution reaction with a hydroxide (B78521) source, such as sodium hydroxide, to produce the corresponding alcohol, 2,4,5-trichloro-6-(hydroxymethyl)pyrimidine.

The resulting primary alcohol can then be selectively oxidized to the carbaldehyde, 2,4,5-trichloro-6-formylpyrimidine. Several modern oxidation methods are suitable for this transformation, avoiding overoxidation to the carboxylic acid. One effective method is a variation of the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophilic species. A mild and efficient activating agent for this purpose is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). organic-chemistry.org This procedure allows for the quantitative conversion of alcohols to their corresponding carbonyl compounds under gentle conditions. organic-chemistry.org Another highly effective method involves using nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant. organic-chemistry.org

Catalytic Organic Transformations Involving Pyrimidine Derivatives

The three chlorine atoms attached to the electron-deficient pyrimidine ring are excellent leaving groups, making them ideal sites for catalytic cross-coupling reactions and other functional group transformations.

Use of Triazine Reagents in Functional Group Transformations

Triazine-based reagents, particularly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are powerful and versatile tools in organic synthesis with direct applicability to pyrimidine chemistry. wikipedia.org Cyanuric chloride is widely used as a dehydrating agent and an activator for various functional group transformations. organic-chemistry.orgwikipedia.org For instance, it is employed to convert alcohols into alkyl chlorides and carboxylic acids into acyl chlorides. wikipedia.org

A key application relevant to the derivatization of pyrimidines is its use in oxidation reactions. As mentioned previously, cyanuric chloride can activate DMSO to facilitate the mild oxidation of alcohols to aldehydes. organic-chemistry.org This highlights the role of a triazine reagent in achieving a specific functional group transformation on a pyrimidine derivative, linking the side-chain chemistry to the broader reactivity of heterocyclic reagents. The reactivity of cyanuric chloride stems from the sequential, temperature-dependent substitution of its three chlorine atoms, which can be precisely controlled to react with various nucleophiles. nih.govrsc.org

Coupling Reactions

The chloro-substituents at the C-2, C-4, and C-5 positions of the pyrimidine ring are prime candidates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electron-deficient nature of the pyrimidine ring makes these chloroarenes sufficiently reactive for such transformations. mdpi.com

Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern synthesis for its ability to form C-C bonds between aryl halides and organoboranes (typically boronic acids or their esters). libretexts.orgorganic-chemistry.org In the context of this compound, the chlorine atoms can be coupled with a wide array of aryl and heteroaryl boronic acids. mdpi.comnih.gov The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. libretexts.org

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction facilitates the coupling of aryl halides with terminal alkynes to create arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.orgnih.gov The chlorine atoms on the this compound scaffold can be sequentially substituted with various alkynyl groups using this method. The process allows for the construction of complex, rigid structures with applications in materials science and medicinal chemistry. nih.gov The reactivity order of halides often allows for selective coupling, providing a strategic advantage in complex syntheses. wikipedia.org

Table 2: Catalytic Coupling Reactions for Functionalizing the Pyrimidine Ring

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Heteroaryl-substituted Pyrimidine |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Alkynyl-substituted Pyrimidine |

Derivatives and Analogues of 2,4,5 Trichloro 6 Methylpyrimidine

Synthesis of Substituted Pyrimidine (B1678525) Compounds

The primary route for the derivatization of 2,4,5-trichloro-6-methylpyrimidine involves the sequential substitution of its active chlorine atoms at positions C2 and C4. The inherent reactivity difference between the chloro-substituents allows for controlled, stepwise reactions to yield mono- and di-substituted products.

The reaction of polychlorinated pyrimidines with nitrogen-based nucleophiles, such as primary and secondary amines, is a fundamental method for producing amino-substituted pyrimidines. In the case of this compound, nucleophilic substitution is expected to occur preferentially at the C4 or C2 position. Studies on the closely related 2,4,6-trichloropyrimidine (B138864) have shown that reactions with anilines can yield a mixture of isomers, with the 4-substituted product often being the major isomer depending on the solvent used. researchgate.net Forcing conditions or the use of excess amine can lead to the substitution of a second chlorine atom. researchgate.net

The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave irradiation has been shown to be an effective method for producing 2-anilinopyrimidines, highlighting the utility of this reaction for creating C-N bonds at the C2 position. rsc.org Similarly, reactions of 2,4,6-trichloropyrimidine with nucleophiles like ethanolamine (B43304) and diethanolamine (B148213) result in mono- and disubstituted derivatives from the displacement of chlorine atoms. researchgate.net Based on these established reactivities, this compound can be expected to react with a range of amines to selectively form mono-amino pyrimidines, which are themselves valuable intermediates.

Table 1: Representative Amino-Substitution Reactions on Analogous Chloropyrimidines

| Starting Material | Nucleophile | Product(s) | Reference |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | 4-Anilino-2,6-dichloropyrimidine and 2-Anilino-4,6-dichloropyrimidine | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | N-(4,6-dimethylpyrimidin-2-yl)aniline derivatives | rsc.org |

The synthesis of poly-substituted pyrimidines from this compound can be achieved by leveraging the sequential reactivity of the chlorine atoms. After an initial nucleophilic substitution at the C2 or C4 position, the remaining chloro-substituent at the other activated position (C4 or C2) can be targeted. This second substitution may require more forcing conditions due to the electronic changes in the pyrimidine ring resulting from the first substitution.

This stepwise approach allows for the introduction of two different substituents onto the pyrimidine core. For example, a mono-amino substituted intermediate, such as 2-amino-4,5-dichloro-6-methylpyrimidine, could be reacted with a second, different amine or another nucleophile like an alcohol or thiol to yield a di-substituted product. Research on 2,4,6-trichloropyrimidine demonstrates that after a first substitution with an amine, a second substitution can be achieved to form 2,4-disubstituted products. researchgate.net This strategy provides a pathway to a diverse array of densely functionalized pyrimidines poised for further chemical modification. researchgate.net

Annulation Reactions and Fused Pyrimidine Systems

Annulation, or ring-forming, reactions are used to construct bicyclic and polycyclic heterocyclic systems from substituted pyrimidine precursors. These fused systems are of significant interest in medicinal chemistry. The synthesis of such systems from this compound requires the introduction of appropriate functional groups, typically on adjacent carbon atoms, that can participate in a subsequent cyclization reaction. However, the low reactivity of the C5-chloro group presents a significant challenge for annulation reactions involving the C4 and C5 positions.

The pyrimido[4,5-d]pyrimidine (B13093195) core is typically synthesized through the cyclization of a 4,5-disubstituted pyrimidine. A common method involves the reaction of a 5-aminopyrimidine-4-carboxamide or a related derivative with a one-carbon synthon like formic acid. Another approach uses the reaction of 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones with guanidine. nih.gov

To synthesize this system from this compound, one would need to install reactive groups, such as two amino groups, at the C4 and C5 positions. Given the inertness of the C5-chloro to direct nucleophilic substitution, this is not a straightforward transformation. Therefore, while pyrimido[4,5-d]pyrimidines are an important class of derivatives, their synthesis from this compound is not a commonly reported or facile pathway.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another critical heterocyclic scaffold. Their synthesis generally involves building a pyrrole (B145914) ring onto the pyrimidine core, which requires functionalization at the C4 and C5 positions. For instance, a common precursor is a 4-amino-5-halopyrimidine or a 4-chloro-5-substituted pyrimidine that can undergo reactions like the Sonogashira coupling followed by cyclization.

As with the pyrimido[4,5-d]pyrimidines, the low reactivity of the C5-chloro group in this compound makes the necessary C4/C5 functionalization difficult to achieve through standard substitution reactions. Syntheses of pyrrolo[2,3-d]pyrimidines typically start from different, more suitably functionalized pyrimidine precursors. arkat-usa.org

Thiazolopyrimidine derivatives can be formed in several ways, often by constructing a thiazole (B1198619) ring onto a pyrimidine. One major pathway to thiazolo[3,2-a]pyrimidines involves the reaction of a pyrimidine-2-thione with an α-haloketone or a similar bifunctional electrophile. Another route involves the cyclization of pyrimidines carrying appropriate sulfur and nitrogen functionalities on adjacent carbons.

For this compound, a potential but challenging route could involve a first substitution of the C2- or C4-chloro group with a thiol-containing nucleophile, followed by further manipulations to introduce a reactive group on an adjacent atom to facilitate the thiazole ring closure. For example, the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922), a related structure, has been shown to be involved in the formation of a fused thiazole ring under specific conditions. arkat-usa.org However, direct and high-yielding syntheses of thiazolopyrimidines from this compound are not well-established in the literature.

Design and Synthesis of Novel Pyrimidine Scaffolds

The design of novel pyrimidine scaffolds often involves the strategic functionalization of a core pyrimidine structure to enhance biological activity or other desired properties. A common approach is the use of polychlorinated pyrimidines as starting materials, where the chlorine atoms act as leaving groups for substitution reactions. researchgate.netresearchgate.net The reactivity of the chlorine atoms on the pyrimidine ring can be influenced by the position and nature of other substituents, allowing for regioselective modifications. youtube.com

For instance, in the case of 2,4-dichloropyrimidine, the chlorine at the 4-position is typically more reactive towards nucleophilic attack than the chlorine at the 2-position. This differential reactivity allows for sequential substitutions by introducing different nucleophiles in a controlled manner. youtube.com

The development of novel pyrimidine-based compounds is an active area of research. For example, researchers have designed and synthesized 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential selective inhibitors for treating non-small cell lung cancer. nih.gov Another area of exploration is the synthesis of pyridopyrimidine scaffolds, which have shown a wide range of biological activities and are being investigated as potential dual PI3K/mTOR inhibitors. researchgate.net

The synthesis of these novel scaffolds often employs various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This is a primary method for introducing a wide variety of functional groups onto the pyrimidine ring by replacing a halogen atom with a nucleophile. youtube.comresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also utilized for creating carbon-carbon bonds and introducing aryl or other organic fragments to the pyrimidine core. researchgate.net

The design process can be guided by computational methods, such as molecular docking, to predict the binding of the designed molecules to biological targets, thereby rationalizing the synthesis of the most promising compounds. researchgate.netnih.gov

Modification of 4,5,6-Trichloropyrimidine-2-carbonitrile

4,5,6-Trichloropyrimidine-2-carbonitrile is a highly functionalized pyrimidine derivative that offers multiple reactive sites for chemical modification. arkat-usa.org Its structure, featuring three chlorine atoms and a nitrile group, allows for a range of chemical transformations to produce novel pyrimidine-based compounds. arkat-usa.orgresearchgate.net

Initially isolated as a minor byproduct, more efficient synthesis routes have been developed to produce 4,5,6-trichloropyrimidine-2-carbonitrile, making it more accessible for further chemical exploration. arkat-usa.orgmdpi.com A route starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) has been established, involving steps of nucleophilic displacement, oxidation, cyanation, and chlorination. arkat-usa.org

Key Reactions and Derivatives:

Reaction with Nucleophiles: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement. For example, the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with 1,4-diazabicyclo[2.2.2]octane (DABCO) results in the formation of 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile in a 52% yield. researchgate.netresearchgate.net This reaction demonstrates the ability to selectively substitute one of the chlorine atoms.

Conversion of the Nitrile Group: The nitrile group at the C2 position can also be transformed. Treatment of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid leads to the hydrolysis of the nitrile group, yielding 4,5,6-trichloropyrimidine-2-carboxamide in a high yield of 91%. mdpi.comresearchgate.net This carboxamide derivative is considered a potentially useful synthetic scaffold due to having one less leaving group compared to the starting material, which could lead to more regioselective substitution reactions. researchgate.netmdpi.com

The following table summarizes the key reaction of 4,5,6-Trichloropyrimidine-2-carbonitrile:

| Reactant | Reagent(s) | Product | Yield |

|---|---|---|---|

| 4,5,6-Trichloropyrimidine-2-carbonitrile | 1,4-diazabicyclo[2.2.2]octane (DABCO), MeCN | 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | 52% researchgate.netresearchgate.net |

The following table details the synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile from 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile:

| Reactant | Reagent(s) | Product | Yield |

|---|

These modifications of 4,5,6-trichloropyrimidine-2-carbonitrile provide pathways to new, highly functionalized pyrimidine derivatives with potential for further synthetic applications and biological screening.

Applications of 2,4,5 Trichloro 6 Methylpyrimidine in the Synthesis of Biologically Active Compounds

Precursor for Pharmaceutical Intermediates

2,4,5-Trichloro-6-methylpyrimidine is a valuable precursor for creating advanced pharmaceutical intermediates. Its trifunctionalized nature allows chemists to introduce various functional groups through nucleophilic substitution reactions, leading to a diverse range of derivative compounds.

Research has demonstrated the direct use of this compound as a reactant in the synthesis of novel therapeutic agents. A significant application is in the creation of imidazo[1,2-a]pyridine (B132010) compounds which function as inhibitors of N-myristoyl transferase (NMT). google.com These inhibitors are under investigation for their potential in treating a variety of diseases. google.com

The synthesis involves reacting this compound with an appropriate amine to form a substituted pyrimidine (B1678525) intermediate, such as 1-(2,5-dichloro-6-methylpyrimidin-4-yl)ethan-1-amine. google.com This intermediate is a crucial building block for constructing the final NMT inhibitors. google.com These compounds are being explored for their utility in treating hyperproliferative disorders like B-cell lymphoma and leukaemia, as well as viral, protozoan, and fungal infections. google.com

| Reactant | Product Class | Therapeutic Target | Potential Applications |

| This compound | Imidazo[1,2-a]pyridine derivatives | N-myristoyl transferase (NMT) | Cancer, Protozoan Infections, Fungal Infections |

While the broader class of pyrimidine derivatives has been extensively studied for anti-inflammatory properties, specific research detailing the use of this compound as a direct precursor for the synthesis of anti-inflammatory agents has not been prominently documented in the reviewed literature.

Antimicrobial and Antifilarial Research

The pyrimidine core is a well-established pharmacophore in the development of antimicrobial drugs. The derivatives synthesized from this compound have shown potential in this area.

Compounds derived from this starting material are expected to be useful in treating protozoan infections such as malaria and leishmaniasis, as well as various fungal infections. google.com The mechanism of action for these applications is linked to the inhibition of N-myristoyl transferase, an enzyme crucial for the viability and virulence of these pathogens. google.com Information regarding its specific application in developing antifilarial agents is not available.

There is no specific information in the surveyed scientific literature that links this compound to the synthesis of Topoisomerase II inhibitors.

The development of novel treatments for leishmaniasis is a critical area of research. Compounds synthesized from this compound have been identified as having potential use in the treatment of leishmaniasis. google.com The therapeutic effect is attributed to the inhibition of N-myristoyl transferase (NMT) in the Leishmania parasite. google.com NMT is a promising drug target because its inhibition can disrupt multiple essential protein pathways in the parasite. google.com

| Starting Compound | Derived Compound Class | Targeted Disease | Proposed Mechanism |

| This compound | Imidazo[1,2-a]pyridine derivatives | Leishmaniasis | Inhibition of N-myristoyl transferase (NMT) |

Applications in Materials Science

While this compound is listed by chemical suppliers under materials science categories, specific applications in this field, such as in the development of polymers, electronic materials, or functional dyes, are not detailed in the available research literature. sigmaaldrich.comsmolecule.com Its highly functionalized structure suggests potential as a monomer or cross-linking agent, but these applications remain largely unexplored in published studies.

Reactive Dyes and Textile Applications

For instance, related compounds such as 2,4,6-trichloropyrimidine (B138864) and its derivatives have been investigated for creating reactive dyes and for textile finishing processes to improve properties like wrinkle resistance. lifechempharma.comechemi.com However, these findings are specific to different isomers and cannot be directly attributed to this compound.

Optical and Electronic Materials

There is currently a lack of available research or patents detailing the synthesis or incorporation of this compound into optical or electronic materials. The electronic properties of some pyrimidine derivatives have been studied, but specific data relating to this compound's potential for applications in light-emitting, photorefractive, or semiconductor materials could not be found in the searched literature.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4,5-Trichloro-6-methylpyrimidine in laboratory settings?

- Methodological Answer : Chlorinated pyrimidines require stringent safety measures. Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and ensure proper waste disposal. Similar compounds like 2-Aminopyrimidine highlight risks of skin/eye irritation and respiratory issues, necessitating adherence to hazard protocols . Solubility in sodium hydroxide (for related pyrimidines) suggests careful solvent handling .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns and methyl groups. Infrared (IR) spectroscopy confirms functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Purity assessment via HPLC is recommended, as seen in pyrimidine derivative analyses .

Q. What synthetic routes are documented for halogenated pyrimidines, and how do they inform synthesis of this compound?

- Methodological Answer : Multi-step chlorination of methylpyrimidine precursors is common. For example, AZD8931 synthesis involves sequential halogenation and coupling (11 steps, 2-5% yield), though specific routes for this compound are not detailed in the provided evidence. Optimize chlorinating agents (e.g., PCl₅) and reaction temperatures .

Advanced Research Questions

Q. How can researchers optimize low yields in this compound synthesis amid conflicting reaction conditions?

- Methodological Answer : Apply Design of Experiments (DOE) to test variables (temperature, catalyst load, stoichiometry). For instance, ’s 11-step synthesis with low yields suggests exploring alternative catalysts (e.g., Pd-based) or microwave-assisted reactions to accelerate steps. Monitor intermediates via TLC or GC-MS for real-time adjustments .

Q. What strategies resolve contradictions in reported solubility or stability data for halogenated pyrimidines?

- Methodological Answer : Replicate experiments under controlled conditions (solvent purity, inert atmosphere). For example, discrepancies in solubility (e.g., NaOH vs. aqueous solutions for related compounds ) may arise from hygroscopicity or impurities. Use XRD to confirm crystallinity and DSC for thermal stability profiling .

Q. How can computational modeling predict reactivity or regioselectivity in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to predict chlorination sites. Molecular docking studies (e.g., for similar trihalopyrimidines) assess binding affinities in drug design. Validate predictions with experimental data, such as NMR coupling constants .

Q. What methodologies address conflicting biological activity data in studies involving halogenated pyrimidines?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from cytotoxicity. For example, inconsistent activity in kinase inhibition studies may require orthogonal techniques like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Methodological Frameworks for Data Contradictions

- Iterative Validation : Replicate experiments under varied conditions, as seen in resolving identity conflicts in educational research, where reflexive practices reconcile contradictory outcomes .

- Contextual Analysis : Consider environmental factors (e.g., humidity, light exposure) that may alter pyrimidine stability, paralleling the emphasis on sociocultural contexts in developmental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.